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Compound of Interest

Compound Name: H-DL-TYR(ME)-OH

Cat. No.: B555555 Get Quote

An In-depth Technical Guide to H-DL-Tyr(Me)-OH and Related Derivatives

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of O-Methyl-DL-tyrosine, the compound most commonly referred to by the

ambiguous nomenclature H-DL-Tyr(Me)-OH. Due to the potential for misinterpretation, this

guide also includes pertinent information on a related derivative, DL-Tyrosine methyl ester

hydrochloride. This document is intended to serve as a core resource, presenting key data,

experimental methodologies, and biological context for researchers working with these

compounds.

Introduction and Nomenclature Clarification
The designation "H-DL-Tyr(Me)-OH" is chemically ambiguous. In peptide chemistry, the "H-"

and "-OH" typically denote a free N-terminus (amino group) and a free C-terminus (carboxylic

acid), respectively. The "(Me)" within the tyrosine residue abbreviation could signify methylation

at several positions. The two most common derivatives are:

O-Methyl-DL-tyrosine: The methyl group is on the phenolic hydroxyl group of the tyrosine

side chain. Its structure is consistent with a free amino acid. This is the most likely

interpretation.
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DL-Tyrosine methyl ester: The methyl group forms an ester with the carboxylic acid. The

hydrochloride salt is a common form.

This guide will focus primarily on O-Methyl-DL-tyrosine while also providing comparative data

for DL-Tyrosine methyl ester hydrochloride to ensure clarity and prevent potential confusion in

experimental design.

Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of O-Methyl-DL-tyrosine and DL-

Tyrosine methyl ester hydrochloride are summarized below. These tables consolidate

quantitative data from various sources to facilitate easy comparison.

O-Methyl-DL-tyrosine
This compound is the racemic mixture of O-Methyl-L-tyrosine and O-Methyl-D-tyrosine. As a

racemic mixture, it is not optically active.
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Property Value Reference(s)

Synonyms
H-DL-Tyr(Me)-OH, p-Methoxy-

DL-phenylalanine
[1]

CAS Number 7635-29-2 [1]

Molecular Formula C₁₀H₁₃NO₃ [1]

Molecular Weight 195.22 g/mol [2]

Appearance White to off-white powder [1]

Melting Point 225-248 °C [3]

Solubility

Soluble in organic solvents

such as ethanol, DMSO, and

dimethylformamide (~50 µg/mL

for the L-isomer)[4]. Solubility

of the related L-Tyrosine in

DMSO is greater than in water,

methanol, or ethanol[5].

pKa

pKa values for O-Methyl-DL-

tyrosine are not readily

available. For comparison, the

parent amino acid L-tyrosine

has pKa values of

approximately 2.20 (carboxyl

group) and 9.11 (amino

group).

Optical Rotation [α] = 0° (racemic mixture) [2]

DL-Tyrosine methyl ester hydrochloride
This compound is the hydrochloride salt of the methyl ester of DL-Tyrosine.
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Property Value Reference(s)

Synonyms DL-Tyr-OMe·HCl [4]

CAS Number 68697-61-0 [4]

Molecular Formula C₁₀H₁₃NO₃·HCl [4]

Molecular Weight 231.68 g/mol [4]

Appearance White powder [4]

Melting Point 184-190 °C [4]

Solubility

Described as soluble and

stable[4][6]. The related α-

Methyl-DL-tyrosine methyl

ester hydrochloride is soluble

in water (50 mg/mL) and

DMSO (≥20 mg/mL)[7][8].

pKa

Not available. The presence of

the hydrochloride salt indicates

the amino group is protonated.

Optical Rotation [α] = 0° (racemic mixture)

Spectroscopic Data
Spectroscopic analysis is critical for the verification of identity and purity. While fully assigned

spectra for these specific DL-isomers are not consistently available in public databases, the

following sections provide expected chemical shifts and absorption bands based on data from

closely related compounds and structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

O-Methyl-DL-tyrosine: Expected chemical shifts include signals for the aromatic protons (a

pair of doublets around 6.8-7.2 ppm), the α-proton (a triplet or multiplet around 3.7-4.2 ppm),
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the β-protons (a multiplet around 2.8-3.2 ppm), and a singlet for the methoxy group (O-CH₃)

around 3.7 ppm.

DL-Tyrosine methyl ester hydrochloride: Similar aromatic and backbone proton signals are

expected. A distinct singlet for the ester methyl group (COOCH₃) would appear around 3.7

ppm. The phenolic -OH proton signal may be broad and its position solvent-dependent.

¹³C NMR:

O-Methyl-DL-tyrosine: Expected chemical shifts include the carbonyl carbon (~170-175

ppm), aromatic carbons (~114-158 ppm, with the methoxy-substituted carbon being the most

downfield), the α-carbon (~55 ppm), the β-carbon (~37 ppm), and the methoxy carbon (~55

ppm)[9].

DL-Tyrosine methyl ester hydrochloride: Similar shifts are expected, with the ester carbonyl

appearing around 172 ppm and the ester methyl carbon around 52 ppm[10].

Infrared (IR) Spectroscopy
O-Methyl-DL-tyrosine: Characteristic peaks are expected for the amino acid functional

groups. A broad band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, which

overlaps with the N-H stretch of the amine (as -NH₃⁺ in zwitterionic form). A C=O stretch for

the carboxylic acid will be present around 1700-1740 cm⁻¹. Aromatic C=C stretches will

appear in the 1450-1600 cm⁻¹ region. A prominent C-O stretch for the aryl ether is expected

around 1250 cm⁻¹.

DL-Tyrosine methyl ester hydrochloride: A strong C=O stretch for the ester group is expected

around 1740 cm⁻¹[11]. The broad O-H stretch of the phenolic group will be present (~3200-

3600 cm⁻¹). The N-H stretching of the protonated amine (-NH₃⁺) will appear as a broad band

in the 2800-3200 cm⁻¹ region. Aromatic C=C stretches will be in the 1450-1600 cm⁻¹ region.

Experimental Protocols
Detailed methodologies for key analytical experiments are provided below. These are

generalized protocols that serve as a starting point and may require optimization for specific

instrumentation and sample matrices.
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Melting Point Determination
Principle: The melting point is determined by heating a small, powdered sample in a capillary

tube within a calibrated heating block and observing the temperature range from the onset of

melting to complete liquefaction.

Methodology:

Ensure the sample is dry and finely powdered.

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube into a melting point apparatus.

Heat the sample rapidly to approximately 15-20 °C below the expected melting point.

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at

which the entire sample becomes a clear liquid (T₂).

The melting point is reported as the range T₁ - T₂. For a pure compound, this range is

typically narrow (0.5-2 °C).

Workflow for Melting Point Determination.

High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC is commonly used for the analysis of amino acids and their

derivatives. Due to their limited UV absorbance, pre-column derivatization with a fluorescent

tag (e.g., o-phthalaldehyde, OPA) is often employed for sensitive detection.

Methodology:

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 0.1

N HCl or a mobile phase compatible buffer). Prepare a series of calibration standards.

Derivatization (Automated): An autosampler can be programmed to mix the sample with a

borate buffer and then with the OPA reagent just prior to injection. This ensures reproducible
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derivatization times.

Chromatographic Conditions:

Column: C18 reversed-phase column (e.g., Agilent AdvanceBio AAA, 4.6 x 150 mm, <2

µm).

Mobile Phase A: Aqueous buffer (e.g., 40 mM Sodium Phosphate, pH 7.8).

Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45/45/10 v/v/v).

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up

to elute the derivatized amino acids, followed by a wash and re-equilibration step.

Flow Rate: 1.5 - 2.0 mL/min.

Temperature: 40 °C.

Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

Quantification: The peak area of the analyte is compared to the calibration curve generated

from the standards to determine its concentration.

Prepare Sample &
Standards

Automated Derivatization
(e.g., OPA)

Autosampler Inject onto
C18 Column Gradient ElutionHPLC Pump Fluorescence Detection

(Ex: 340, Em: 450)
Data Analysis &
Quantification

Chromatography Software

Click to download full resolution via product page

General HPLC Workflow for Amino Acid Analysis.

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR):

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, the pH can be adjusted to improve signal

resolution.
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Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher). Standard pulse programs are typically sufficient.

Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the

chemical shift axis using a reference signal (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy:

Sample Preparation (Solid): Prepare a KBr pellet by mixing a small amount of the finely

ground sample (~1 mg) with ~100 mg of dry KBr powder and pressing the mixture into a

transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which

requires placing a small amount of the solid sample directly on the crystal.

Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR

crystal). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve

the signal-to-noise ratio.

Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber

(cm⁻¹). Identify characteristic absorption bands corresponding to the functional groups

present in the molecule.

Biological Context: Dopamine Synthesis and
Inhibition
O-Methyl-L-tyrosine is recognized for its role as an inhibitor of tyrosine hydroxylase (TH), the

rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine,

norepinephrine, and epinephrine[12].

The synthesis of dopamine from L-tyrosine is a critical pathway in the central nervous system.

Step 1: L-Tyrosine is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosine

hydroxylase. This step requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin

(BH₄) as cofactors[4].

Step 2: L-DOPA is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to

form dopamine.
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O-Methyl-L-tyrosine acts as a competitive inhibitor, likely by binding to the active site of tyrosine

hydroxylase, thereby preventing the binding of the natural substrate, L-tyrosine. This inhibition

leads to a reduction in the downstream production of dopamine and other catecholamines. This

mechanism of action makes it a valuable tool in neuroscience research for studying the effects

of dopamine depletion.

L-Tyrosine

Tyrosine Hydroxylase (TH)
(Rate-Limiting Step)

L-DOPA

AADC

Dopamine

+ O₂, Fe²⁺, BH₄

O-Methyl-L-tyrosine
(Competitive Inhibitor)

Inhibits

Click to download full resolution via product page

Dopamine synthesis pathway and inhibition by O-Methyl-L-tyrosine.

Conclusion
This technical guide has provided a detailed summary of the physical and chemical properties,

analytical methodologies, and biological relevance of O-Methyl-DL-tyrosine and its related

derivative, DL-Tyrosine methyl ester hydrochloride. By clarifying the initial nomenclature
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ambiguity and presenting data in a structured format, this document aims to support

researchers in the accurate identification, handling, and application of these compounds in their

scientific endeavors. The provided experimental protocols and pathway diagrams offer both a

practical and conceptual framework for future research in drug development and neuroscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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